molecular formula C21H23N3O6S B14961143 N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide

N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide

Cat. No.: B14961143
M. Wt: 445.5 g/mol
InChI Key: RVLXFEVFKJTWKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3,4,5-TRIMETHOXYBENZAMIDE: is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, attached to a benzamide moiety. The compound also features multiple methoxy groups, which are known to influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3,4,5-TRIMETHOXYBENZAMIDE typically involves the following steps:

    Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hydrazine derivatives with carbon disulfide in the presence of a base can lead to the formation of the thiadiazole ring.

    Attachment of the Benzamide Moiety: The thiadiazole ring is then coupled with a benzamide derivative through a condensation reaction. This step often requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

    Introduction of Methoxy Groups: The methoxy groups can be introduced through methylation reactions using reagents like methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the thiadiazole ring, potentially converting it to a dihydrothiadiazole derivative.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydrothiadiazole derivatives.

    Substitution: Formation of substituted benzamides or thiadiazole derivatives.

Scientific Research Applications

Chemistry:

  • The compound is used as a building block in the synthesis of more complex molecules.
  • It serves as a ligand in coordination chemistry, forming complexes with transition metals.

Biology:

  • The compound exhibits biological activity, including antimicrobial and antifungal properties.
  • It is used in the study of enzyme inhibition and receptor binding.

Medicine:

  • Potential applications in drug development, particularly as an anticancer or antiviral agent.
  • It is investigated for its role in modulating biological pathways and molecular targets.

Industry:

  • Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
  • Employed in the formulation of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3,4,5-TRIMETHOXYBENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of methoxy groups enhances its binding affinity and specificity. The thiadiazole ring plays a crucial role in stabilizing the compound’s interaction with its targets, potentially through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar methoxy groups but lacking the thiadiazole ring.

    Mescaline: A naturally occurring compound with a similar methoxy substitution pattern.

    Bevantolol: A pharmaceutical compound with structural similarities in the methoxy-substituted aromatic ring.

Uniqueness:

  • The presence of the thiadiazole ring distinguishes N-{5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3,4,5-TRIMETHOXYBENZAMIDE from other compounds, contributing to its unique chemical and biological properties.
  • The combination of methoxy groups and the thiadiazole ring enhances its reactivity and potential applications in various fields.

This detailed article provides a comprehensive overview of N-{5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3,4,5-TRIMETHOXYBENZAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H23N3O6S

Molecular Weight

445.5 g/mol

IUPAC Name

N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C21H23N3O6S/c1-26-14-7-6-12(8-15(14)27-2)9-18-23-24-21(31-18)22-20(25)13-10-16(28-3)19(30-5)17(11-13)29-4/h6-8,10-11H,9H2,1-5H3,(H,22,24,25)

InChI Key

RVLXFEVFKJTWKN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NN=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.